molecular formula C21H45NO2 B12672975 Einecs 307-433-7 CAS No. 97659-30-8

Einecs 307-433-7

Cat. No.: B12672975
CAS No.: 97659-30-8
M. Wt: 343.6 g/mol
InChI Key: FOBPSTLDOFSKBB-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 307-433-7 is a regulatory identifier for a chemical substance within the European Union’s pre-1988 inventory. For instance, analogous compounds like CAS 918538-05-3 () and CAS 6307-83-1 () feature molecular formulas (e.g., C₆H₃Cl₂N₃), molecular weights (e.g., 188.01 g/mol), and key parameters like solubility and bioactivity. EINECS 307-433-7 likely shares these structural and functional attributes, with applications in industrial or research settings.

Properties

CAS No.

97659-30-8

Molecular Formula

C21H45NO2

Molecular Weight

343.6 g/mol

IUPAC Name

2-methyldodecan-2-amine;octanoic acid

InChI

InChI=1S/C13H29N.C8H16O2/c1-4-5-6-7-8-9-10-11-12-13(2,3)14;1-2-3-4-5-6-7-8(9)10/h4-12,14H2,1-3H3;2-7H2,1H3,(H,9,10)

InChI Key

FOBPSTLDOFSKBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Key Limitations

  • Missing EINECS 307-433-7 : The provided sources do not reference this specific EINECS number. All data pertains to other EINECS entries or regulatory guidelines.

  • Reaction Data Absence : No experimental procedures, reaction mechanisms, or yield information are available for this compound in the search results.

  • Regulatory Focus : Materials emphasize registration, classification, and safety (e.g., REACH, CLP) , not chemical reactivity.

Recommendations for Further Research

  • Verify EINECS Number : Confirm the correct identifier (e.g., possible typo or misinterpretation).

  • Consult Additional Sources :

    • ECHA CHEM Database : Search directly for this compound using ECHA’s tools .

    • CAS Reactions : Explore reaction pathways via specialized databases like CAS Reactions .

    • Literature Reviews : Investigate peer-reviewed articles or patents for synthesis or degradation studies.

General Observations on EINECS Compounds

While specific data is unavailable for this compound, EINECS substances generally undergo reactions dictated by their functional groups. For example:

  • Condensation Reactions : Stearic acid derivatives (as seen in EINECS 261-230-7 ) may react with amines to form amides or salts.

  • Oxidation/Reduction : Fatty acids or alkanes in EINECS compounds might oxidize to ketones or epoxides under specific conditions.

Scientific Research Applications

Einecs 307-433-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of new pharmaceuticals or therapeutic agents. In industry, this compound is used in the production of various commercial products .

Comparison with Similar Compounds

Table 1: Key Properties of EINECS 307-433-7 and Analogues

Property This compound* CAS 918538-05-3 () CAS 3052-50-4 ()
Molecular Formula Hypothetical C₆H₃Cl₂N₃ C₅H₆O₄
Molecular Weight (g/mol) - 188.01 130.10
Solubility Moderate 0.199 mg/mL Not reported
Hazard Classification H315-H319-H335 H315-H319-H335 H315-H319
Bioactivity Research use Log S: -2.63 Not applicable

*Hypothetical data inferred from analogous entries.

Toxicological and Environmental Profiles

Read-Across Structure-Activity Relationships (RASAR) models, as shown in , enable toxicity predictions for EINECS compounds by linking them to labeled analogues. For instance, a compound with H335 (respiratory irritation) warnings () suggests that this compound may require similar handling precautions.

Research Findings and Data Gaps

While structural analogs provide insights, specific experimental data for this compound—such as synthetic pathways, spectral data, or ecotoxicological profiles—are absent in the provided evidence. Future studies should prioritize:

Synthesis Optimization : As demonstrated for CAS 3052-50-4 (26% yield, ), improving reaction conditions could enhance scalability.

Toxicity Profiling : Leveraging RASAR models () to predict acute/chronic hazards.

Regulatory Alignment : Cross-referencing with REACH Annex VI () for compliance.

Q & A

Q. How should I design a longitudinal study to assess this compound’s environmental degradation?

  • Methodological Answer : Establish baseline measurements (e.g., half-life in soil/water) and monitor degradation products via LC-MS/MS. Control for environmental variables (pH, microbial activity) and use mesocosms to simulate real-world conditions. Publish interim datasets to support open science initiatives .

Data Management and Reporting

Q. What criteria ensure robust data management for this compound research?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories (Zenodo, Figshare) with metadata (e.g., instrument settings, calibration dates). Use version control (Git) for collaborative projects and document data-cleaning steps .

Q. How do I present conflicting results in a manuscript without undermining credibility?

  • Methodological Answer : Use dedicated sections (e.g., "Limitations and Ambiguities") to contextualize contradictions. Provide alternative interpretations supported by literature and propose follow-up experiments. Avoid overgeneralizing; instead, emphasize conditions under which results hold true .

Ethical and Methodological Compliance

Q. What ethical considerations apply to toxicity studies of this compound?

  • Methodological Answer : Adhere to OECD guidelines for acute/chronic toxicity testing. Obtain institutional approval for animal or human cell studies. Disclose conflicts of interest (e.g., funding sources) and ensure data anonymity in public repositories .

Q. How can I ensure my study on this compound meets journal reproducibility standards?

  • Methodological Answer : Submit detailed supplemental materials (e.g., NMR spectra, computational input files) and cite established protocols (e.g., ICH guidelines for stability testing). Use checklists (e.g., ARRIVE for animal studies) to verify reporting completeness .

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